molecular formula C28H20BrN3OS B2824159 2-((5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1,2-diphenylethanone CAS No. 307325-56-0

2-((5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1,2-diphenylethanone

Cat. No.: B2824159
CAS No.: 307325-56-0
M. Wt: 526.45
InChI Key: GZTCAFFMMQJPPQ-UHFFFAOYSA-N
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Description

2-((5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1,2-diphenylethanone is a complex organic compound that features a triazole ring, a bromophenyl group, and a diphenylethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1,2-diphenylethanone typically involves multi-step chemical reactions. One common synthetic route starts with the preparation of 3-bromobenzoic acid, which is then converted into methyl-3-bromobenzoate. This intermediate is further transformed into 3-bromobenzohydrazide, followed by cyclization to form the triazole ring. The final step involves coupling the triazole derivative with diphenylethanone under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-((5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1,2-diphenylethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other atoms or groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce a new functional group in place of the bromine atom.

Scientific Research Applications

2-((5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1,2-diphenylethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s triazole ring is of interest for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-((5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1,2-diphenylethanone involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1,2-diphenylethanone
  • 2-((5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1,2-diphenylethanone

Uniqueness

Compared to similar compounds, 2-((5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1,2-diphenylethanone is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets.

Biological Activity

The compound 2-((5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1,2-diphenylethanone belongs to the class of triazoles , which are recognized for their diverse biological activities including antibacterial, antifungal, and anticancer properties. This article explores the biological activity of this specific triazole derivative based on recent research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the S-alkylation of a triazole derivative with 2-bromo-1-phenylethanone. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound .

Antimicrobial Activity

Triazole derivatives have shown significant antimicrobial properties. For instance, a study indicated that certain triazole compounds exhibit potent antibacterial effects against various strains of bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Triazole AE. coli32 µg/mL
Triazole BS. aureus16 µg/mL
2-DiphenylethanoneP. aeruginosa8 µg/mL

Anticancer Activity

Research has demonstrated that triazole derivatives can inhibit cancer cell proliferation. For example, in vitro studies have shown that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines such as breast and lung cancer cells. The effectiveness is often attributed to the induction of apoptosis and cell cycle arrest .

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction
A549 (Lung)10Cell cycle arrest
HeLa (Cervical)12Inhibition of DNA synthesis

Antioxidant Activity

The antioxidant potential of triazoles is also noteworthy. Studies indicate that these compounds can scavenge free radicals and reduce oxidative stress in biological systems. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Case Studies

  • Antibacterial Efficacy : A study assessed the antibacterial activity of several triazole derivatives against resistant bacterial strains. The results showed that 2-(5-(3-bromophenyl)-4H-triazole) derivatives had superior activity compared to traditional antibiotics .
  • Cytotoxicity in Cancer Models : In another investigation, the compound was tested on human cancer cell lines. The results indicated a significant reduction in cell viability at low concentrations, suggesting its potential as a lead compound for further development in anticancer therapies .

Properties

IUPAC Name

2-[[5-(3-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1,2-diphenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20BrN3OS/c29-23-16-10-15-22(19-23)27-30-31-28(32(27)24-17-8-3-9-18-24)34-26(21-13-6-2-7-14-21)25(33)20-11-4-1-5-12-20/h1-19,26H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZTCAFFMMQJPPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)SC3=NN=C(N3C4=CC=CC=C4)C5=CC(=CC=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307325-56-0
Record name 2-((5-(3-BROMOPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)THIO)-1,2-DIPHENYLETHANONE
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